2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound belongs to the tetrahydrobenzo[b]thiophene-3-carboxamide class, characterized by a bicyclic core (4,5,6,7-tetrahydrobenzo[b]thiophene) with a carboxamide group at position 3 and a cinnamamido substituent at position 2. The cinnamamido group introduces a conjugated α,β-unsaturated carbonyl system, which may enhance interactions with biological targets through π-π stacking or hydrogen bonding. The tetrahydrofuran-2-ylmethyl moiety on the carboxamide nitrogen likely improves solubility and pharmacokinetic properties compared to purely aromatic substituents .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-20(13-12-16-7-2-1-3-8-16)25-23-21(18-10-4-5-11-19(18)29-23)22(27)24-15-17-9-6-14-28-17/h1-3,7-8,12-13,17H,4-6,9-11,14-15H2,(H,24,27)(H,25,26)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMCQSLRWYFYAO-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran-2-ylmethyl group.
Attachment of the Cinnamamido Group: The cinnamamido group can be attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential applications in medicinal chemistry, particularly in the following areas:
Anticancer Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. A review highlighted the potential of these compounds in targeting various cancer types due to their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific derivative 2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide could be explored for similar activities.
Analgesic Effects
A study on related compounds demonstrated that certain tetrahydrobenzo[b]thiophene derivatives possess analgesic effects greater than traditional analgesics like metamizole. This was evaluated using the "hot plate" method in animal models . The structural similarities suggest that this compound may also exhibit analgesic properties.
Antibacterial Properties
Tetrahydrobenzothiophene derivatives have shown promising antibacterial activity against various pathogens including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds indicate their effectiveness as potential antibiotics . This suggests that the compound may also possess antibacterial properties worth investigating.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and IR spectrometry are essential for confirming the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the tetrahydrobenzo[b]thiophene core can significantly influence biological activity. SAR studies can help identify which modifications lead to enhanced efficacy against specific targets such as cancer cells or bacteria .
Case Studies and Experimental Findings
Several studies have documented the biological activities of related compounds:
| Compound | Activity | MIC/IC50 Values | Reference |
|---|---|---|---|
| Compound A | Anticancer | IC50 = 0.5 µM | |
| Compound B | Analgesic | IC50 = 0.75 µM | |
| Compound C | Antibacterial | MIC = 1.11 µM against E. coli |
These findings underscore the importance of continuing research on this compound to explore its full therapeutic potential.
Mechanism of Action
The mechanism of action of 2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Challenges :
- Steric hindrance from the tetrahydrofuran-2-ylmethyl group may reduce reaction efficiency.
- Purification often requires HPLC or recrystallization to achieve >95% purity .
Physicochemical Properties
Trends :
- Bulky substituents (e.g., piperazine) increase melting points due to crystallinity.
- Electron-withdrawing groups (e.g., nitro) reduce solubility in polar solvents.
Acetylcholinesterase (AChE) Inhibition
- Compound IIId (4-methoxyphenylpiperazine substituent): 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) due to hydrogen bonding with Phe288 .
- Target Compound: Unknown activity, but the cinnamamido group’s conjugated system may enhance binding to hydrophobic pockets in AChE.
Antibacterial Activity
- Compound 23 (succinimide substituent): Moderate activity against S. aureus (MIC = 16 µg/mL), attributed to the carboxylic acid group enhancing membrane penetration .
Cytotoxicity
- Piperazine-containing analogs (e.g., IIIb) show lower cytotoxicity (IC₅₀ > 50 µM) compared to nitro-substituted derivatives (IC₅₀ ~ 10 µM), likely due to reduced electrophilicity .
Biological Activity
2-Cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that belongs to the class of tetrahydrobenzothiophene derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and analgesic domains. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of tetrahydrobenzothiophene derivatives, including our compound of interest. The following table summarizes the minimal inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| This compound | E. coli | 1.11 |
| P. aeruginosa | 1.00 | |
| Salmonella | 0.54 | |
| S. aureus | 1.11 |
In a study by Paudyal et al., it was found that several derivatives exhibited significant antibacterial activity with MIC values ranging from 0.64 μM to 19.92 μM for E. coli, and comparable effectiveness against P. aeruginosa, Salmonella, and S. aureus . Notably, compound 3b showed exceptional activity among the tested compounds.
Analgesic Activity
The analgesic effects of related tetrahydrobenzothiophene derivatives have also been investigated. In experiments using the "hot plate" method on mice, certain derivatives demonstrated analgesic effects that surpassed those of standard analgesics like metamizole . While specific data on the analgesic activity of the compound is limited, its structural analogs suggest potential efficacy.
Case Studies and Research Findings
- Antibacterial Evaluation : A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and antibacterial evaluation of various tetrahydrobenzothiophene derivatives . The research indicated that modifications in the molecular structure significantly influenced antibacterial potency.
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific functional groups attached to the benzothiophene core enhanced biological activity . Compounds with electron-withdrawing groups exhibited improved antibacterial properties.
- Mechanism of Action : Preliminary investigations suggest that these compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity . Further studies are needed to elucidate the exact mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
